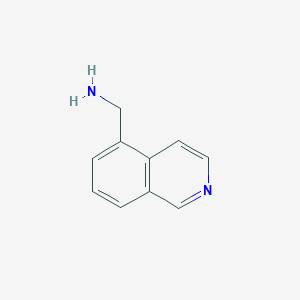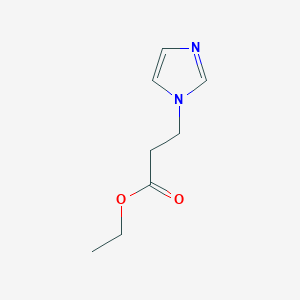
异喹啉-5-基甲胺
描述
Isoquinolin-5-ylmethanamine is a chemical compound with the molecular formula C10H10N2 . It is also known as 1-Isoquinolin-5-ylmethanamine .
Molecular Structure Analysis
The InChI code for Isoquinolin-5-ylmethanamine is 1S/C10H10N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-5,7H,6,11H2;2*1H . This indicates the presence of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety.
Physical And Chemical Properties Analysis
Isoquinolin-5-ylmethanamine has a molecular weight of 158.2 g/mol . The compound is a white, crystalline solid.
科学研究应用
Organic Chemistry
Field
Organic Chemistry
Methods
Synthesis often involves cyclization reactions, such as the Pictet-Spengler reaction, where beta-arylethylamine reacts with carbonyl compounds in the presence of an acid .
Results
The methods have led to the creation of numerous isoquinoline alkaloids, which are integral to many biologically active compounds, including anti-cancer and anti-malarial drugs .
Medicinal Chemistry
Field
Medicinal Chemistry
Methods
The compound is used to synthesize small molecules with therapeutic importance, employing various synthetic tactics for constructing enantiopure or racemic forms of isoquinoline frameworks .
Results
These synthesized molecules have shown a broad spectrum of bioactivity, making them significant in drug discovery and development .
Pharmacology
Field
Pharmacology
Methods
It involves the development of new synthetic methods for efficient production, focusing on catalyst-free processes in water to reduce environmental impact .
Results
The advancement in synthesis has expanded the range of biological activities of isoquinoline derivatives, enhancing their application as drug candidates .
Biochemistry
Field
Biochemistry
Methods
Research includes the synthesis of chiral isoquinoline derivatives and isoquinolinium salts, with an increasing focus on organic, bio, and medicinal chemistry applications .
Results
These efforts have led to promising drug candidates and applications in the dyes industry, indicating a growing interest in this area .
Analytical Chemistry
Field
Analytical Chemistry
Methods
Techniques involve the use of labeled compounds and advanced analytical tools to facilitate the detection and understanding of quinones’ action .
Results
The improved analytical methods have allowed for a better understanding of the oxido-reductive and electrophilic properties of quinones .
Chemical Engineering
Field
Chemical Engineering
Methods
This includes the design of green chemical processes, such as catalyst-free syntheses in water, to minimize environmental impact while maintaining high yields .
Results
The development of these processes has resulted in more environmentally acceptable production methods for fine chemicals and pharmaceuticals .
Each of these applications demonstrates the versatility and importance of Isoquinolin-5-ylmethanamine in various scientific disciplines, contributing significantly to research and industrial advancements. The compound’s role in the synthesis of biologically active molecules, particularly in drug development, underscores its value in medicinal chemistry and pharmacology. The ongoing research and development in these fields continue to expand the potential uses and benefits of Isoquinolin-5-ylmethanamine and its derivatives.
Anticancer Research
Field
Anticancer Research
Methods
Researchers use these compounds to target specific proteins involved in cancer cell proliferation and survival, employing in vitro and in vivo models for testing .
Results
Some derivatives have shown promising results in preclinical trials, exhibiting cytotoxic effects on cancer cells without significant toxicity to normal cells .
Antioxidant Development
Field
Antioxidant Development
Methods
Studies involve synthesizing and testing various derivatives for their ability to scavenge reactive oxygen species in biochemical assays .
Results
Certain isoquinoline derivatives have demonstrated strong antioxidant activity, suggesting their use in preventing oxidative damage-related diseases .
Anti-inflammatory Agents
Field
Anti-inflammatory Agents
Methods
The synthesis of derivatives aims at inhibiting key enzymes or signaling molecules in the inflammatory pathway, assessed through cell-based assays and animal models .
Results
Some synthesized compounds have shown efficacy in reducing inflammation in various disease models, indicating their therapeutic potential .
Antimalarial Activity
Field
Antimalarial Activity
Methods
Compounds are tested for their ability to inhibit parasite growth in culture and in malaria-infected animal models .
Results
Research has yielded several isoquinoline derivatives with potent antimalarial activity, contributing to the search for new antimalarial drugs .
Anti-SARS-CoV-2 Research
Field
Anti-SARS-CoV-2 Research
Methods
Screening of isoquinoline compounds involves assessing their ability to block viral entry or replication in cell cultures .
Results
Some derivatives have exhibited inhibitory effects against SARS-CoV-2, offering a promising avenue for the development of antiviral drugs .
Antituberculosis Agents
Field
Antituberculosis Agents
Methods
The compounds are synthesized and tested for their antimycobacterial activity using in vitro assays and infected animal models .
Results
Certain derivatives have shown significant activity against drug-resistant strains of M. tuberculosis, highlighting their potential as new antituberculosis agents .
安全和危害
未来方向
属性
IUPAC Name |
isoquinolin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCFKLGMRFTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475911 | |
| Record name | 1-(Isoquinolin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-ylmethanamine | |
CAS RN |
58123-58-3 | |
| Record name | 1-(Isoquinolin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

